

Senaparib Demonstrates Superior Progression-Free Survival in Advanced Ovarian Cancer Maintenance Therapy

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Compound of Interest		
Compound Name:	Senaparib hydrochloride	
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A comprehensive analysis of the Phase 3 FLAMES trial reveals that the PARP inhibitor Senaparib significantly extends progression-free survival (PFS) in patients with newly diagnosed advanced ovarian cancer compared to placebo, establishing it as a promising first-line maintenance treatment option. The study's findings, published in Nature Medicine, show a robust and clinically meaningful improvement in PFS, irrespective of the patients' BRCA mutation status.[1][2][3][4]

The FLAMES study, a randomized, double-blind, placebo-controlled, multicenter trial, enrolled patients with newly diagnosed FIGO stage III-IV high-grade serous or endometrioid ovarian cancer who had achieved a complete or partial response after first-line platinum-based chemotherapy.[1][3][5][6][7] Patients were randomized in a 2:1 ratio to receive either Senaparib or a placebo.[1][3]

Quantitative Analysis of Efficacy

The primary endpoint of the study was PFS, as assessed by a blinded independent central review (BICR).[1][3][8] The results demonstrated a statistically significant and clinically meaningful improvement in PFS for patients treated with Senaparib.

At a median follow-up of 22.3 months, the median PFS was not reached in the Senaparib arm, compared to 13.6 months in the placebo arm, representing a 57% reduction in the risk of



disease progression or death (Hazard Ratio [HR] 0.43).[8][9][10][11] The PFS rates at 12 and 24 months also favored Senaparib, further highlighting its sustained benefit.[8][9][10][11]

The PFS benefit of Senaparib was consistent across all prespecified subgroups, including patients with and without BRCA mutations.[3][5][8] In patients with BRCA mutations, the median PFS was not reached with Senaparib versus 15.6 months with placebo.[5][8] For those with BRCA-negative disease, the median PFS was not reached with Senaparib compared to 12.9 months with placebo.[5][8]

Efficacy Endpoint	Senaparib (n=271)	Placebo (n=133)	Hazard Ratio (95% CI)	p-value
Median PFS (BICR)	Not Reached	13.6 months	0.43 (0.32-0.58)	<0.0001
12-Month PFS Rate	72.2%	53.7%		
24-Month PFS Rate	63.0%	31.3%		
Median PFS (BRCA-mutated)	Not Reached	15.6 months	0.43 (0.24-0.76)	0.0026
Median PFS (BRCA-negative)	Not Reached	12.9 months	0.43 (0.30-0.61)	<0.0001

Safety and Tolerability Profile

Senaparib demonstrated a manageable safety profile.[2][6] The most common grade 3 or higher treatment-emergent adverse events (TEAEs) in the Senaparib arm were hematological, including anemia, neutropenia, and thrombocytopenia.[8][11] Dose interruptions and reductions due to TEAEs were more frequent with Senaparib than with placebo; however, treatment discontinuation due to adverse events remained low.[8][9][10]



Safety Endpoint	Senaparib (n=271)	Placebo (n=133)
Any Grade TEAEs	99.6%	97.7%
Grade ≥3 TEAEs	66.3%	20.3%
Serious AEs	27.8%	3.8%
Dose Interruptions due to TEAEs	76.7%	19.5%
Dose Reductions due to TEAEs	63.3%	6.0%
Treatment Discontinuation due to TEAEs	4.4%	0.0%

Experimental Protocols

FLAMES Study Design:

The FLAMES study was a Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.[3][6][7]

- Patient Population: Adult patients with newly diagnosed, FIGO stage III-IV, high-grade serous
 or endometrioid ovarian, fallopian tube, or primary peritoneal cancer who had a complete or
 partial response to first-line platinum-based chemotherapy.[1][3][5] An ECOG performance
 status of 0 or 1 was required.[5]
- Randomization and Blinding: A total of 404 patients were randomized in a 2:1 ratio to receive either Senaparib or a matching placebo.[3][5] Both patients and investigators were blinded to the treatment assignment.
- Treatment: Senaparib was administered orally at a dose of 100 mg once daily.[1][8][10]
 Treatment continued for up to two years, or until disease progression or unacceptable toxicity.[8][9][10]
- Endpoints: The primary endpoint was progression-free survival (PFS) as assessed by a blinded independent central review (BICR) according to RECIST v1.1 criteria.[1][3][5][8] Key

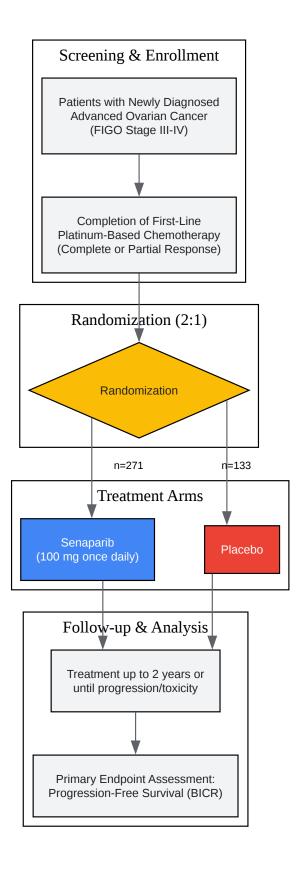


secondary endpoints included PFS by investigator assessment, overall survival, and safety. [5][8]

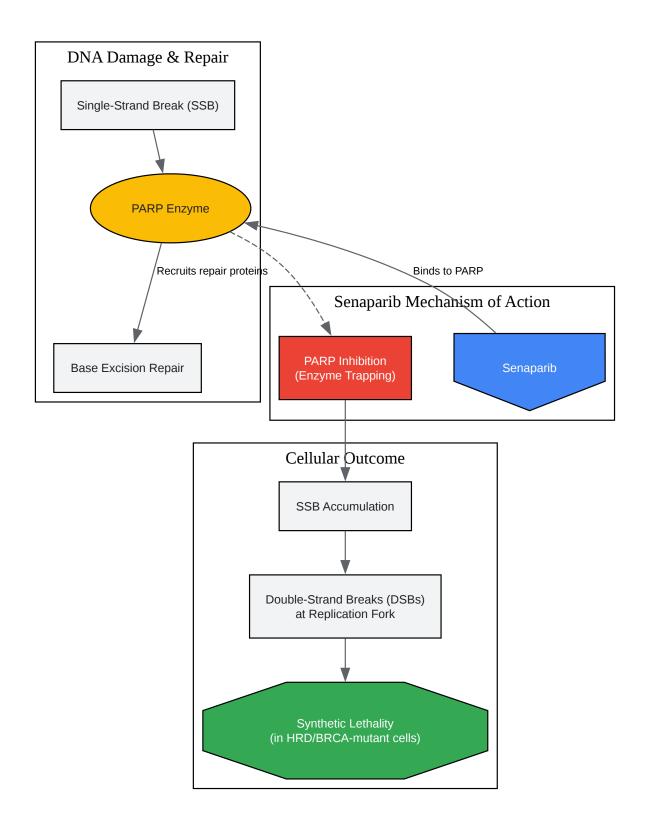
Visualizing the Data and Processes

To further elucidate the study and its underlying scientific principles, the following diagrams have been generated.

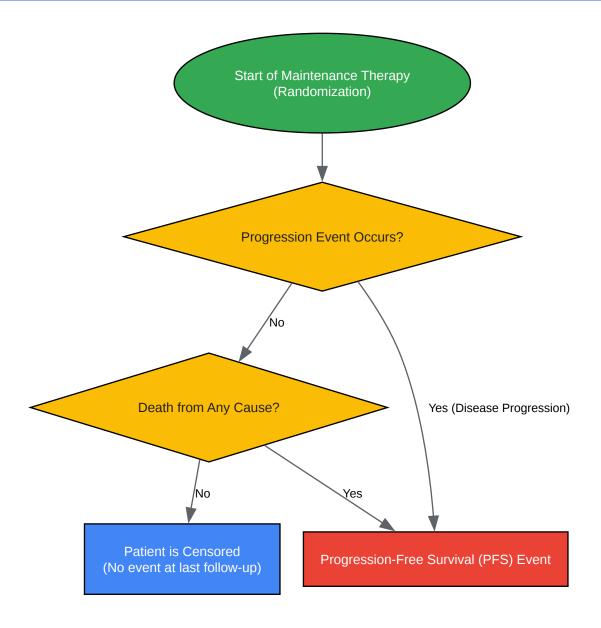












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